Sulmepride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

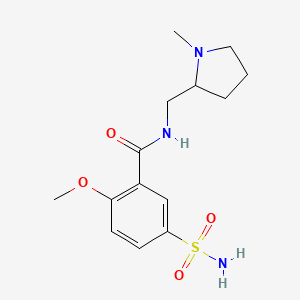

Structure

2D Structure

3D Structure

Properties

CAS No. |

57479-88-6 |

|---|---|

Molecular Formula |

C14H21N3O4S |

Molecular Weight |

327.40 g/mol |

IUPAC Name |

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide |

InChI |

InChI=1S/C14H21N3O4S/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20) |

InChI Key |

QCKAYJICSQJJCU-UHFFFAOYSA-N |

SMILES |

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |

Canonical SMILES |

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |

Other CAS No. |

57479-88-6 |

Origin of Product |

United States |

Foundational Research Perspectives on Sulmepride

Current Research Paradigms for Dopaminergic Agents

The investigation of dopaminergic agents like sulmepride is guided by several key research paradigms. A primary focus is the selective modulation of dopamine (B1211576) receptor subtypes. Substituted benzamides are noted for their high affinity for D2 and D3 dopamine receptors, with less activity at other receptor sites. patsnap.comdrugbank.com This selectivity is a cornerstone of modern research, aiming to target specific neural circuits while minimizing off-target effects.

A significant paradigm is the concept of a dual mechanism of action, which is particularly relevant for substituted benzamides such as sulpiride (B1682569) and amisulpride (B195569). nih.govnih.gov Research has shown that these agents can act as antagonists at both presynaptic autoreceptors and postsynaptic receptors. nih.govacs.org The blockade of presynaptic autoreceptors is thought to increase dopamine release, a mechanism explored for its potential in addressing conditions with dopaminergic hypoactivity. acs.org Conversely, the blockade of postsynaptic D2/D3 receptors in the mesolimbic pathway produces a more traditional antipsychotic effect by inhibiting dopaminergic transmission. nih.govnih.gov

Current research also utilizes dopaminergic agents as tools to probe the neurobiological basis of cognitive functions. Studies using selective D2 receptor antagonists, such as sulpiride, have been employed to investigate the role of dopamine in working memory and executive tasks. nih.govnih.gov Pharmacological neuroimaging studies, for instance, examine how these compounds modulate brain activity in regions like the striatum during cognitive challenges, supporting models that posit a "gating" function for D2 receptors in the flexible updating of information. nih.govnih.gov

Historical Context of Substituted Benzamide (B126) Research

The development of substituted benzamides as therapeutic agents has a rich history rooted in the advancements of medicinal chemistry. The journey began with research on sulfonamide compounds, which famously led to the discovery of the first synthetic bacteriostatic drugs. ijrpc.com Subsequent structural modifications of these early prototypes paved the way for diverse pharmacological classes.

The first key substituted benzamide to emerge as an antipsychotic was sulpiride, discovered in Europe in the late 1960s. patsnap.comijrpc.com Its development represented a significant step, as it was structurally distinct from existing antipsychotics like phenothiazines and butyrophenones. cambridge.orgmedicines.org.uk Sulpiride itself was a modification of the anti-emetic compound metoclopramide. cambridge.org Following the introduction of sulpiride, a second generation of substituted benzamides was developed, including amisulpride, which was introduced in the 1980s. nih.govijrpc.com These newer agents offered more selective actions on the mesolimbic D2 and D3 receptors. nih.govnih.gov this compound is recognized as a member of this chemical class, fitting into a lineage of compounds designed for selective dopaminergic modulation. who.int

Table 1: Timeline and Key Characteristics of Early Substituted Benzamides

| Compound | Year of Discovery/Introduction | Precursor/Related Compound | Primary Receptor Target | Key Structural Feature |

|---|---|---|---|---|

| Sulpiride | Late 1960s patsnap.comijrpc.com | Metoclopramide cambridge.org | Dopamine D2/D3 patsnap.comijrpc.com | Sulfamoyl group ijrpc.com |

| Amisulpride | 1980s ijrpc.com | Sulpiride Analogue nih.gov | Dopamine D2/D3 nih.govnih.gov | Sulfone group ijrpc.com |

Methodological Frameworks in this compound Research

The scientific investigation of this compound and related compounds employs a range of methodological frameworks, from computational analysis to empirical laboratory techniques. A prominent approach in preliminary drug discovery and repurposing is the use of in silico methods. nih.gov These computational techniques, such as molecular docking, allow researchers to predict the binding affinity of a ligand (like this compound) to a protein target.

In one such study, this compound was among approximately 150 antipsychotic drugs screened for their potential interaction with protein targets implicated in Alzheimer's disease, including acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Beta-secretase 1 (BACE 1). nih.govresearchgate.net This research identified this compound as having a significant predicted interaction with these targets, highlighting the utility of computational screening to generate new hypotheses for existing compounds. nih.gov The docking scores from this research provide a quantitative estimate of binding potential.

Table 2: Molecular Docking Scores of this compound and Other Antipsychotics Against Alzheimer's Disease Targets

Data sourced from an in silico drug repurposing study. nih.govresearchgate.net The docking score represents the predicted binding affinity; more negative values indicate stronger predicted interaction.

| Compound | AChE (4EY6) | BuChE (1P0M) | BACE 1 (3L5E) | BACE 1 (4D8C) |

|---|---|---|---|---|

| This compound | -10.927 | -6.663 | -5.907 | -3.649 |

| Promazine hydrochloride | -12.783 | -7.904 | -7.014 | -7.143 |

| Bromperidol | -12.871 | -7.009 | -8.513 | -9.076 |

| Pimozide | -14.969 | -8.130 | -7.751 | -8.584 |

Beyond computational work, the broader research on substituted benzamides involves advanced analytical and experimental methods. The synthesis and characterization of these compounds are fundamental. nih.gov Techniques such as X-ray crystallography, Differential Scanning Calorimetry (DSC), and Fourier-transform infrared (FT-IR) spectroscopy are used to determine the physical and chemical properties of the synthesized molecules, including identifying different polymorphic forms. nih.govaustinpublishinggroup.com

Furthermore, to understand the biological effects of these compounds, researchers use techniques like pharmacological functional magnetic resonance imaging (fMRI). This method allows for the observation of how drugs like sulpiride modulate brain activation in response to specific tasks, providing a link between receptor pharmacology and neural system function. nih.gov The development of novel formulations, such as encapsulating the drug in nanoparticles, is another area of research aimed at improving the physicochemical properties of these compounds. nih.govfrontiersin.org

Chemical Synthesis and Synthetic Methodologies for Sulmepride

Strategies for the Synthesis of Sulmepride Core Structure

The synthesis of the this compound core structure typically involves the formation of the benzamide (B126) scaffold with the requisite substituents. While specific detailed synthetic schemes for this compound itself were not extensively found in the immediate search results, the synthesis of related substituted benzamides and sulfonamides provides insight into potential strategies.

General methods for synthesizing sulfonamides, a key functional group in this compound, often involve the reaction between primary or secondary amines and sulfonyl chlorides, usually in the presence of an organic or inorganic base. researchgate.net Another common approach involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia. nih.gov The initial compound for sulfonamide synthesis can be benzene (B151609), undergoing multiple steps to yield the product. nih.gov

For substituted benzamides like sulpiride (B1682569) (a closely related compound to this compound), a reported synthetic method involves the reaction of N-ethyl-2-aminomethyl pyrrolidine (B122466) with 2-methoxy-5-sulfamoylbenzoic acid methyl ester in the presence of ethylene (B1197577) glycol and a catalyst. google.com This reaction is typically carried out at elevated temperatures, followed by purification steps to obtain the final product. google.com

Development of Novel this compound Analogs and Derivatives

The development of novel this compound analogs and derivatives is driven by the desire to explore variations in chemical structure to potentially alter properties such as activity, selectivity, and pharmacokinetic profiles. This process involves rational design principles and targeted synthesis of specific functional groups.

Design Principles for Structural Modification

Structural modification is a fundamental strategy in drug discovery and development. nih.gov The design of analogs often involves making subtle changes to the core structure or appending different functional groups to influence the compound's interaction with biological targets. drugdesign.orgsolubilityofthings.com Key design principles include:

Exploiting Interactions: Designing modifications that optimize interactions with the target, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. drugdesign.org

Modifying Physicochemical Properties: Adjusting properties like lipophilicity and water solubility through structural changes to improve absorption, distribution, metabolism, and excretion. nih.govnih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physicochemical properties but potentially different metabolic profiles or improved interactions. Sulfonimidamides, for instance, are noted as isosteres to sulfonamides. diva-portal.org

Fragment-Based Design: Utilizing fragments of the molecule or related structures as starting points for building more complex analogs. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically evaluating how changes in functional groups and structure affect biological activity to guide further synthesis. drugdesign.orgsolubilityofthings.commdpi.comnih.gov

Targeted Synthesis of Specific Functional Groups

The synthesis of this compound analogs and derivatives requires the targeted introduction or modification of specific functional groups on the benzamide and sulfonamide scaffold. Common functional groups relevant to this compound and its potential analogs include:

Sulfonamide Group: The core sulfonamide functionality (-SO₂NH₂) is crucial. Methods for its formation typically involve the reaction of sulfonyl chlorides with amines. researchgate.netnih.gov

Amide Bonds: Formation of the benzamide linkage is a key step in constructing the core structure.

Alkyl and Aryl Substituents: Introducing various alkyl and aryl groups onto the nitrogen atoms of the sulfonamide or the aromatic ring of the benzamide to explore structural diversity.

Heterocyclic Rings: Incorporating heterocyclic systems, such as the pyrrolidine ring present in this compound, or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. mdpi.comfrontiersin.org

Methoxy (B1213986) Groups: The presence of methoxy substituents on the aromatic ring requires synthetic methods for their introduction or retention during the synthesis.

Optimization of Synthetic Routes and Reaction Conditions

Optimization of synthetic routes and reaction conditions is critical for improving the efficiency, yield, purity, and scalability of the synthesis of this compound and its analogs. parazapharma.comevotec.comnovalix.com Optimization efforts often focus on:

Increasing Yield: Maximizing the amount of desired product obtained from the reaction. researchgate.net

Improving Purity: Minimizing the formation of by-products and impurities. parazapharma.comresearchgate.net

Reducing Reaction Time: Developing faster synthetic procedures. novalix.com

Simplifying Purification: Designing routes that allow for easier isolation and purification of intermediates and the final product, potentially reducing the need for extensive chromatography. parazapharma.comresearchgate.net

Enhancing Scalability: Developing methods that can be easily adapted for larger-scale production. parazapharma.comevotec.comnovalix.com

Improving Environmental Friendliness: Exploring greener solvents and reagents. researchgate.net

Optimizing Catalysis: Utilizing and optimizing catalysts to improve reaction rates and selectivity. nih.govpharmtech.com

Solid-Phase Synthesis Approaches for this compound-Related Structures

Solid-phase synthesis (SPS), where the growing molecule is attached to an insoluble solid support, offers advantages in terms of purification and the potential for automation and parallel synthesis. mdpi.combachem.com While specific details on solid-phase synthesis of this compound were not found, SPS approaches have been explored for related sulfonamide and peptidomimetic structures. diva-portal.orgrsc.org

In solid-phase synthesis, the molecule is anchored to a resin, and reagents are added in a stepwise manner. bachem.com Excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com This simplifies the purification process compared to traditional solution-phase synthesis. mdpi.combachem.com SPS is particularly useful for the synthesis of peptides and peptidomimetics, where repetitive coupling and deprotection steps are involved. mdpi.combachem.com

Molecular and Receptor Interactions of Sulmepride

Dopamine (B1211576) Receptor Binding Profile of Sulmepride

This compound is characterized by its selective antagonist activity at dopamine receptors. nih.gov Its therapeutic and pharmacological properties are a direct consequence of its affinity and selectivity for specific dopamine receptor subtypes. The molecule belongs to a class of drugs known as selective D2/D3 receptor antagonists. drugbank.comnih.govnih.gov

Research has consistently demonstrated that this compound and related benzamides exhibit a high affinity for D2 dopamine receptors. nih.govnih.gov It acts as a selective antagonist at these sites. nih.gov The D2 receptor is the primary target for the majority of antipsychotic medications. wikipedia.org In vitro studies on amisulpride (B195569), a closely related benzamide (B126), show a high affinity for the human dopamine D2 receptor, with an inhibition constant (Ki) of 2.8 nM. nih.gov This high affinity allows it to effectively block the receptor, preventing dopamine from binding and eliciting a response. Sulpiride (B1682569) stereospecifically blocks dopamine inhibition of adenylate cyclase with high affinity, further confirming its potent antagonist action at D2 receptors. nih.gov The binding of this compound is a crucial factor in its mechanism, with studies using radiolabeled sulpiride to investigate D2 receptor characteristics. nih.govnih.gov

Table 1: Binding Affinity of Amisulpride (a related benzamide) for Human Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Dopamine D2 | 2.8 | , nih.gov |

| Dopamine D3 | 3.2 | , nih.gov |

A key feature of this compound's pharmacological profile is its pronounced selectivity for the D2-like family of receptors over the D1-like family. Dopamine receptors are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. frontiersin.org this compound does not block D1 receptors to any significant extent. nih.govnih.gov This selectivity is a defining characteristic compared to other neuroleptics like haloperidol, which acts on D1 receptors. nih.gov Studies on the related compound amisulpride confirm this, showing it fails to recognize D1, D4, and D5 receptor subtypes at concentrations up to 10 mM. This targeted action on D2-like receptors is believed to contribute to its specific therapeutic effects.

In addition to its high affinity for D2 receptors, this compound also demonstrates significant interaction with D3 dopamine receptors. nih.govdrugbank.com Like the D2 receptor, the D3 receptor is a member of the D2-like family. michaeljfox.org Research indicates that this compound acts as an antagonist at both D2 and D3 receptors. drugbank.comnih.gov The binding affinity of related benzamides for D3 receptors is comparable to their affinity for D2 receptors. For instance, amisulpride displays a high affinity for the human D3 receptor with a Ki value of 3.2 nM, which is very close to its affinity for the D2 receptor. nih.gov This dual D2/D3 antagonism is a critical aspect of its molecular profile.

Selectivity Towards D1 Dopamine Receptors

Modulation of Other Neurotransmitter Systems

While the primary mechanism of action for this compound and related compounds is dopamine receptor antagonism, their broader pharmacological profile may involve interactions with other neurotransmitter systems. nih.govnih.gov The extent and clinical relevance of these interactions can vary among different substituted benzamides.

The interaction of this compound with the serotonergic system is not as well-defined as its effects on dopamine receptors. For the closely related compound, sulpiride, studies have indicated a minimal affinity for serotonin (B10506) receptors. wikipedia.org However, research on another related benzamide, amisulpride, has shown potent antagonism at the serotonin 5-HT7 receptor and high-affinity binding to the 5-HT2B receptor, where it also acts as an antagonist. wikipedia.org These findings suggest that the antidepressant effects of amisulpride may be mediated through 5-HT7 receptor antagonism. wikipedia.org

A computational in silico study screened approximately 150 antipsychotic drugs, including this compound, for their interaction with various protein targets. nih.gov This screening identified that this compound had a significant predicted interaction with monoamine oxidase A (MAO A), an enzyme involved in the breakdown of serotonin and other monoamines. nih.gov However, it is crucial to note that these are computational predictions and await confirmation from in vitro or in vivo studies.

Currently, there is a lack of specific research detailing the direct binding affinities and functional activities of this compound at various serotonin receptor subtypes.

Direct interactions between this compound and the noradrenergic system have not been extensively studied. For related benzamides like amisulpride, it has been reported that they have no affinity for alpha-adrenergic receptors. nih.gov The aforementioned in silico screening study did not report significant interactions between this compound and adrenergic receptors, though it did predict interaction with MAO A, which also metabolizes norepinephrine (B1679862). nih.gov The clinical significance of this predicted interaction remains to be elucidated through further research.

Serotonergic System Interactions

Allosteric Modulation and Receptor Crosstalk

There is currently no available scientific literature or research data to suggest that this compound acts as an allosteric modulator at any known receptor. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can enhance or reduce the effects of the endogenous ligand. nih.gov This mechanism has been a focus of drug discovery for its potential to offer more nuanced modulation of receptor activity. mdpi.com

Similarly, specific investigations into receptor crosstalk involving this compound are absent from the current scientific literature. Receptor crosstalk refers to the phenomenon where the activation of one receptor influences the signaling and function of another. nih.gov While interactions between dopamine and serotonin receptor systems are well-documented, for instance, the formation of dopamine D2 and serotonin 5-HT1A receptor heterodimers, there is no direct evidence to implicate this compound in such mechanisms. nih.gov

Table of Receptor Binding Affinities for Related Compounds

Since specific binding affinity data for this compound is limited, the following table presents data for the related substituted benzamide compounds, amisulpride and sulpiride, to provide context on the typical receptor interaction profile of this drug class.

| Receptor | Amisulpride (Ki, nM) | Sulpiride (IC50, nM) |

| Dopamine D2 | 2.8 | 181 |

| Dopamine D3 | 3.2 | 17.5 |

| Serotonin 5-HT2B | 13 | Not Available |

| Serotonin 5-HT7 | 11.5 | Not Available |

| Data for amisulpride and sulpiride are from in vitro studies. wikipedia.org |

Structure Activity Relationship Sar Studies of Sulmepride and Analogs

Identification of Key Structural Determinants for Receptor Binding

The binding of Sulmepride and its analogs to dopamine (B1211576) receptors is influenced by specific structural elements within the molecule. As a substituted benzamide (B126), the core structure of this compound includes a benzamide moiety linked to a pyrrolidine (B122466) ring. Studies on related substituted benzamides, such as sulpiride (B1682569) (a closely related compound to this compound, often discussed in similar pharmacological contexts), have provided insights into these determinants. Sulpiride, for instance, is known to block D2, D3, and D4 receptors. nih.gov Molecular dynamics simulations exploring the interaction of sulpiride with the dopamine D2 receptor (D2R) have shown that the binding mode of sulpiride disrupts the "toggle switch" mechanism, globally altering the transmembrane (TM) dynamics of the receptor. nih.gov This suggests that specific interactions between the ligand and residues within the receptor's binding pocket, influenced by the ligand's structure, are critical for binding and subsequent receptor modulation.

While specific detailed research findings solely on this compound's key structural determinants for binding were not extensively found in the provided search results, the general principles of SAR for substituted benzamides targeting dopamine receptors apply. These typically involve:

The benzamide moiety: This part of the molecule is crucial for interacting with specific sites within the dopamine receptor binding pocket, often involving hydrogen bonding or pi-pi interactions.

Substituents on the benzamide ring: The nature and position of substituents (like the methoxy (B1213986) and sulfamoyl groups in this compound) can significantly impact binding affinity and selectivity by influencing electronic and steric properties.

The linking chain and the basic amine group: The length and flexibility of the chain connecting the benzamide to the basic amine (in the pyrrolidine ring of this compound) are important for proper positioning within the binding site. The basic amine group is typically protonated at physiological pH and interacts with acidic residues in the receptor.

Influence of Substituent Modifications on Pharmacological Activity

Modifications to the substituents on the this compound structure and its analogs can lead to significant changes in pharmacological activity, including alterations in receptor affinity, efficacy (agonist, antagonist, or partial agonist activity), and selectivity profiles. While direct experimental data on this compound analog modifications was not detailed in the search results, general SAR principles observed for similar dopamine receptor ligands are relevant.

For example, in the context of other drug classes, SAR studies have demonstrated how altering substituents can impact activity. For instance, in selective COX-2 inhibitors, the nature of substituents on a phenyl ring significantly influenced inhibitory potency and selectivity. Similarly, for sulfonylureas, the anionic group contributes significantly to binding affinity, while lipophilic substitution on the urea (B33335) group can influence selectivity for different receptor subtypes. nih.gov

Applying these general principles to this compound, one can infer that modifications to:

The sulfamoyl group (-SO2NH2)

The methoxy group (-OCH3)

Substituents on the pyrrolidine ring

The linking chain between the benzamide and pyrrolidine

would likely alter the interaction with dopamine receptors, leading to varied pharmacological outcomes. These modifications can affect factors such as hydrogen bonding capabilities, lipophilicity, steric bulk, and electronic distribution, all of which play a role in ligand-receptor binding and activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of a set of compounds to their biological activity. collaborativedrug.com These models can then be used to predict the activity of new, untested compounds. QSAR studies typically utilize various molecular descriptors (physicochemical properties, structural features) to build predictive models.

While a specific QSAR study focused exclusively on this compound was not prominently featured in the search results, QSAR methodologies have been applied to other related compound series targeting various enzymes and receptors. For example, QSAR studies have been conducted on sulfa drugs as inhibitors of dihydropteroate (B1496061) synthetase nih.gov and on sulfamate (B1201201) and sulfamide (B24259) inhibitors targeting human carbonic anhydrase isozymes. nih.gov These studies demonstrate the applicability of QSAR in understanding the structural requirements for activity and predicting the potency of new analogs.

A QSAR analysis for this compound and its analogs would involve:

Selecting a dataset of this compound analogs with known activity against a specific target (e.g., dopamine D2 receptor binding affinity).

Calculating molecular descriptors for each compound in the dataset.

Developing a statistical model (e.g., multiple linear regression, partial least squares) that correlates the molecular descriptors with the biological activity.

Validating the model using a separate test set of compounds.

Such a QSAR model could help to:

Identify the key structural features that quantitatively influence the activity.

Predict the activity of novel this compound analogs before their synthesis and testing.

Guide the design of new compounds with improved potency or selectivity.

Preclinical Pharmacological Investigations and Neurochemical Modulations of Sulmepride

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the interaction of a drug with its molecular targets. For Sulmepride, these investigations have primarily focused on defining its binding affinity for various neurotransmitter receptors.

Research indicates that this compound is a selective antagonist of dopamine (B1211576) D₂ and D₃ receptors. wikipedia.org Its affinity for these receptors has been quantified in several studies, though the exact values vary depending on the experimental conditions, such as the radioligand and tissue preparation used. One study reported an IC₅₀ value of 120 nM for the D₂ receptor and 4.8 nM for the D₃ receptor. researchgate.net Another investigation found a higher affinity for the D₂ receptor, with an IC₅₀ value of 18 nM. oup.com A third source reports even higher affinity, with an IC₅₀ of 4.5 nM for D₂ receptors and a Kᵢ of 3.8 nM for D₃ receptors. vulcanchem.com Furthermore, a study using [³H]sultopride in rat striatum determined a high-affinity binding site with a Kₔ of 5.8 nM. nih.gov This binding is stereoselectively displaced and highly dependent on the presence of sodium ions, suggesting the binding site is a sodium-dependent D₂-receptor. nih.gov

In contrast to its high affinity for dopamine receptors, this compound shows minimal affinity for serotonin (B10506) or adrenergic receptors, which is thought to reduce the risk of certain side effects like sedation. vulcanchem.compatsnap.com The compound has also been shown to bind to the gamma-hydroxybutyrate (GHB) receptor, a characteristic it shares with sulpiride (B1682569) and amisulpride (B195569). wikipedia.orgncats.io

| Receptor | Binding Affinity (IC₅₀ / Kᵢ / Kₔ) | Source |

| Dopamine D₂ | 120 nM (IC₅₀) | researchgate.net |

| Dopamine D₂ | 18 nM (IC₅₀) | oup.com |

| Dopamine D₂ | 4.5 nM (IC₅₀) | vulcanchem.com |

| Dopamine D₂ | 5.8 nM (Kₔ) | nih.gov |

| Dopamine D₃ | 4.8 nM (IC₅₀) | researchgate.net |

| Dopamine D₃ | 3.8 nM (Kᵢ) | vulcanchem.com |

Cellular assays are employed to understand the functional consequences of a drug binding to its receptor. As a dopamine D₂/D₃ receptor antagonist, this compound blocks the downstream signaling pathways typically initiated by dopamine. wikipedia.orgpatsnap.com Dopamine receptors are G protein-coupled receptors (GPCRs), and their D₂-like subfamily (including D₂, D₃, and D₄) typically couples to Gᵢ/Gₒ proteins, which inhibit the enzyme adenylate cyclase, leading to decreased intracellular levels of the second messenger cyclic AMP (cAMP). smpdb.ca

By blocking D₂/D₃ receptors, this compound prevents this dopamine-induced inhibition of adenylate cyclase. One study specifically investigated the effects of several substituted benzamides, including this compound, on the cAMP system in rats. nih.gov The results showed that while this compound did not modify adenylate cyclase activity in the striatum, it did stimulate this activity in the hypothalamus. nih.gov This region-specific modulation of a key signaling pathway highlights the complexity of its mechanism of action. Other cellular assays have revealed that this compound can induce early afterdepolarizations (EADs) at the cellular electrophysiological level, suggesting an influence on cardiac ion channels. ncats.io

Neurochemical studies examining the effect of this compound on neurotransmitter dynamics show a significant impact on the dopamine system. Administration of this compound has been found to markedly accelerate dopamine turnover in the rat brain. nih.gov This is measured by the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

A comparative study with the related benzamide (B126) sulpiride revealed important differences. nih.gov The increase in dopamine metabolites in the striatum was more pronounced in rats treated with this compound than in those treated with sulpiride. nih.govmedchemexpress.com While sulpiride preferentially affects limbic dopamine receptors, this compound appears to affect striatal and limbic dopamine receptors equally. nih.gov Furthermore, when challenged with the dopamine agonist apomorphine, which typically reduces dopamine metabolite levels, this compound was more effective than sulpiride at preventing this reduction. nih.gov These findings from rat experiments suggest distinct pharmacological profiles between the two closely related drugs. nih.gov

| Brain Region | Neurotransmitter/Metabolite | Effect of this compound | Source |

| Striatum | DOPAC, HVA | Increased | nih.govmedchemexpress.com |

| Nucleus Accumbens | DOPAC | Increased | medchemexpress.com |

| Medial Prefrontal Cortex | DOPAC, HVA | No significant change compared to striatum/accumbens | medchemexpress.com |

Cellular Assays for Receptor Activation and Signaling

Application of Preclinical Animal Models

Preclinical animal models are crucial for evaluating the potential therapeutic effects and neurobiological actions of psychotropic compounds like this compound. pharmjournal.ru These models aim to replicate specific aspects of human psychiatric disorders, allowing for the assessment of a drug's efficacy on relevant behavioral and neurochemical parameters.

Rodent models have been central to the preclinical study of this compound. The apomorphine-induced climbing model in mice is a standard test for predicting the antipsychotic efficacy of D₂ antagonists. researchgate.net Studies have shown that the effects of this compound in this model can be potentiated by other agents, such as sigma-1 receptor antagonists, indicating complex interactions within the central nervous system. researchgate.net

Rat models have been particularly informative for elucidating this compound's neurochemical profile. As detailed previously (Section 5.1.2), studies in Sprague-Dawley rats have demonstrated this compound's ability to increase dopamine turnover, with specific effects on the striatum and nucleus accumbens. nih.govmedchemexpress.com These neurochemical findings in rodent models provide a biological basis for the pharmacological differences observed between this compound and other benzamides like sulpiride. nih.gov Another study in rats investigated the effects of sulpiride on Sidman avoidance responding, noting that its behavioral effects in rats may not fully represent its action in primates. nih.gov While this study focused on sulpiride, it underscores the importance of cross-species validation in preclinical neuropharmacology.

The zebrafish (Danio rerio) has emerged as a valuable model organism in neuropharmacology for high-throughput screening of psychotropic compounds. diva-portal.orgdrugbank.com However, based on a review of the available scientific literature, specific preclinical studies investigating the behavioral and neurochemical effects of this compound in zebrafish models have not been widely reported. In contrast, the related compound sulpiride has been shown to ameliorate psychosis-like behavior in a THC-induced stereotypy model in zebrafish, highlighting the utility of this model for studying dopamine antagonists. diva-portal.org The lack of specific data for this compound in this model represents a potential area for future research.

Advanced in vivo techniques provide dynamic insights into a drug's effects on the living brain.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy. While conducted in human subjects, PET studies of this compound provide crucial methodological insights applicable to preclinical research. These studies have measured the dopamine D₂ receptor occupancy of this compound, finding that it has approximately 50 times greater potency than sulpiride in terms of the dose required to achieve therapeutic occupancy levels (70-80%). oup.comnih.gov This technique is instrumental in establishing dose-response relationships and rationalizing clinical dosage. nih.gov

In Vivo Microdialysis is a widely used technique in animal models to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions in real-time. nih.govnih.gov This method has been instrumental in showing how antipsychotics, including the benzamide sulpiride, can differentially increase dopamine concentrations in areas like the nucleus accumbens and striatum. nih.gov While the turnover studies on this compound cited above used post-mortem tissue analysis nih.govmedchemexpress.com, microdialysis represents a powerful complementary method for studying the dynamic release of dopamine in response to this compound administration in conscious, freely-moving animals. nih.gov

In Vivo Electrophysiology involves recording the electrical activity of neurons in the living brain to understand how drugs alter firing rates and patterns. mdpi.com This technique is the gold standard for investigating neural dynamics with high temporal resolution. While specific studies on the in vivo neuronal firing effects of this compound are not prominent in the reviewed literature, the methodology is critical for understanding the network-level consequences of D₂/D₃ receptor antagonism. For instance, studies have used in vivo electrophysiology to probe the effects of chemogenetic manipulations that, like this compound, target G-protein coupled receptor signaling pathways.

Zebrafish Models for Behavioral and Neurochemical Screening

Investigation of Neurochemical Alterations

This compound's neuropharmacological profile is characterized by its selective antagonist activity at dopamine D2 and D3 receptors. Preclinical investigations have focused on elucidating the neurochemical consequences of this receptor blockade, particularly concerning the modulation of dopamine and other monoamine neurotransmitter systems in key brain regions associated with psychosis and mood regulation.

Preclinical studies in animal models have demonstrated that this compound administration leads to distinct, region-specific alterations in dopamine metabolism. An index of dopaminergic activity can be determined by measuring the ratios of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), to dopamine itself. An increase in these ratios typically signifies enhanced dopamine turnover.

A key study involving subchronic treatment with this compound in rats provided significant insights into its effects on regional brain dopamine metabolism. nih.gov Following a 10-day treatment period, analysis of brain tissue revealed a region-specific action. nih.gov Specifically, this compound induced a reduction in the dopamine metabolite-to-dopamine ratio in the nucleus accumbens. nih.gov This finding is significant as the nucleus accumbens is a critical component of the mesolimbic pathway, which is heavily implicated in the pathophysiology of psychosis. cambridge.org

In contrast, the same study found no significant alterations in dopamine turnover in the frontal cortex or the substantia nigra. nih.gov Furthermore, unlike the typical antipsychotic haloperidol, sulpiride did not cause a significant reduction in the HVA/dopamine ratio in the striatum. nih.gov The striatum is a key node in the nigrostriatal pathway, which is involved in motor control, and alterations in this pathway are often associated with the extrapyramidal side effects seen with classical neuroleptics. cambridge.org

These findings underscore a differentiated neurochemical profile for this compound compared to older antipsychotics, with a more targeted influence on the mesolimbic dopamine system.

Table 1: Effect of Subchronic this compound Administration on Dopamine Turnover in Rat Brain Regions

| Brain Region | Effect on Dopamine Turnover (Metabolite/Dopamine Ratio) | Reference |

| Nucleus Accumbens | Reduction | nih.gov |

| Frontal Cortex | No significant effect | nih.gov |

| Substantia Nigra | No significant effect | nih.gov |

| Striatum | No significant effect | nih.gov |

This table summarizes findings from a preclinical study assessing dopamine metabolite/amine ratios following 10 days of sulpiride treatment in rats.

A distinguishing feature of this compound in preclinical neurochemical studies is its high specificity for the dopaminergic system, with minimal interaction with other monoamine systems. Multiple preclinical investigations and pharmacological summaries consistently report a lack of significant effect on serotonin (5-HT) and norepinephrine (B1679862) (NE) turnover. e-lactancia.orgmedicines.org.uk

For instance, a study in adult zebrafish found that while this compound lowered whole-brain dopamine and elevated its turnover, it did so without affecting serotonin or norepinephrine levels and their respective turnover rates. researchgate.netresearchgate.net This selectivity is considered a key difference between this compound and classical neuroleptics, which often have broader effects on various neurotransmitter systems. medicines.org.uk

Further research in rats, using in vivo microdialysis in the prefrontal cortex, confirmed that this compound administered alone did not alter the extracellular levels of either 5-HT or NE. nih.gov This specificity is notable because many atypical antipsychotic drugs exert their effects through complex interactions with both dopamine and serotonin receptors. cpn.or.kr this compound's pharmacological profile, however, appears to be more focused, lacking significant direct effects on noradrenaline or 5-HT turnover. e-lactancia.orgmedicines.org.uk

Computational Chemistry and Molecular Modeling of Sulmepride

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions within a biological system, MD can reveal the dynamic nature of ligand-receptor binding, conformational changes in molecules, and the mechanisms of drug permeation across cell membranes. diva-portal.orguu.nl

MD simulations have been crucial in elucidating the dynamic interactions between ligands and their receptors. For instance, simulations of the dopamine (B1211576) D2 receptor (D2R), a key target for antipsychotic drugs, have revealed how different ligands can modulate the receptor's structure and dynamics. nih.gov While specific MD studies focusing solely on sulmepride's interaction dynamics are not extensively detailed in the provided results, research on the closely related antagonist sulpiride (B1682569) at the D2R offers valuable insights. These simulations, often spanning microseconds, show that the binding of an antagonist like sulpiride can disrupt key interaction points within the receptor, altering the dynamics of the transmembrane helices. nih.gov This is in contrast to agonists which tend to stabilize conformations leading to receptor activation. nih.govplos.org

The stability of the ligand-receptor complex over the simulation time is a key indicator of a stable binding mode. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms are often analyzed to assess this stability. researchgate.netunair.ac.id Lower RMSD values generally indicate a more stable complex. researchgate.net Furthermore, MD simulations can identify specific amino acid residues that form lasting interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand throughout the simulation, which is critical for understanding the molecular basis of recognition and affinity. scielo.br

| Concept | Description | Relevance to this compound |

| Ligand-Receptor Complex Stability | Assessed by monitoring the RMSD of the complex over time. Lower, stable RMSD values suggest a stable binding pose. researchgate.net | Essential for confirming the binding mode predicted by docking and understanding the duration of key interactions. |

| Interaction Footprint | Identification of key amino acid residues that consistently interact with the ligand during the simulation. | Helps to explain the structural basis of this compound's affinity and selectivity for its target receptors. |

| Conformational Changes | Analysis of how the receptor's structure changes upon ligand binding, which can differentiate between agonists and antagonists. nih.gov | Understanding how this compound binding influences the conformational landscape of receptors like D2R is key to its antagonist profile. |

| Binding Free Energy Calculations | Methods like MM/PBSA and MM/GBSA can be used to estimate the binding affinity from MD simulation trajectories. | Provides a quantitative measure of the strength of the this compound-receptor interaction. |

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. MD simulations are a powerful tool for exploring the conformational landscape of a molecule in different environments, such as in solution or when bound to a receptor. mpg.debiorxiv.org These simulations can reveal the preferred conformations of this compound and the energy barriers between different conformational states. rsc.org

The conformational flexibility of both the ligand and the receptor is a critical aspect of molecular recognition. scielo.br MD simulations can capture the dynamic process of conformational selection, where a ligand may preferentially bind to a specific pre-existing conformation of the receptor, or an induced-fit mechanism, where binding induces a conformational change in the receptor. scielo.br For this compound, understanding its conformational preferences is vital for designing more potent and selective analogs.

The ability of a drug to cross biological membranes is a critical determinant of its bioavailability. nih.gov MD simulations can provide detailed, atomistic insights into how drugs like this compound interact with and permeate through lipid bilayers. diva-portal.orgresearchgate.net These simulations can model the partitioning of a drug from the aqueous phase into the membrane, its diffusion within the lipid bilayer, and its eventual translocation across to the other side. nih.govpharmaexcipients.com

Studies have shown that the process of membrane permeation is complex, influenced by factors such as the size, shape, and physicochemical properties of the drug molecule, as well as the composition and structure of the membrane itself. nih.govbiorxiv.org MD simulations can reveal the preferred location and orientation of the drug within the membrane and can be used to calculate the potential of mean force (PMF), which describes the free energy profile of the drug as it crosses the membrane. biorxiv.org This information is invaluable for predicting the permeability of this compound and for understanding how its structure could be modified to improve its absorption and distribution.

Conformational Analysis of this compound

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose the binding mode of a ligand at the active site of a protein. researchgate.netscienceopen.com

In the context of this compound, molecular docking studies have been employed to investigate its interaction with various protein targets. For instance, docking studies have explored the binding of antipsychotic drugs, including this compound, to targets implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1). researchgate.netscienceopen.com These studies predict the binding affinity, often expressed as a docking score or binding energy, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. scienceopen.commdpi.com

For example, a study screening antipsychotic drugs against various targets found that this compound interacted significantly with the selected proteins. scienceopen.com Such studies often compare the binding mode of the test compound with that of a known inhibitor or the native ligand to validate the docking protocol and to gain confidence in the predicted binding pose. unair.ac.id Docking has also been used to explore the binding of ligands to the serotonin (B10506) 5-HT2A receptor, another important target in neuropsychiatry. mdpi.comnih.govwikipedia.org The results of docking studies can guide the design of new derivatives with improved affinity and selectivity.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound | Acetylcholinesterase (AChE) | -10.927 to -14.969 (range for various antipsychotics) | scienceopen.com |

| Promazine | Acetylcholinesterase (AChE) | -10.927 to -14.969 (range for various antipsychotics) | scienceopen.com |

| Bromperidol | Acetylcholinesterase (AChE) | -10.927 to -14.969 (range for various antipsychotics) | scienceopen.com |

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are based on the principles of quantum physics and provide a highly accurate description of electronic structure and bonding in molecules. nih.gov In drug design, QM calculations are used to compute a variety of molecular properties, such as molecular geometries, charge distributions, and reaction energies, with high accuracy. nih.govresearchgate.net

While computationally more intensive than molecular mechanics methods, QM approaches are increasingly used for specific applications in drug discovery. nih.govnih.gov For example, QM calculations can be used to accurately determine the conformational energy of a ligand, to study the mechanism of a chemical reaction in the active site of an enzyme, or to develop more accurate parameters for molecular mechanics force fields. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat a small, critical region of the system (e.g., the ligand and the active site) with QM and the rest of the system with MM, offer a balance between accuracy and computational cost. researchgate.net The fragment molecular orbital (FMO) method is another QM-based approach that allows for the calculation of interactions in large molecular systems like protein-ligand complexes by dividing them into smaller fragments. riken.jp These methods are crucial for obtaining a deep understanding of the electronic effects that govern ligand-receptor interactions. uni.lu

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comresearchgate.net QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov

The goal of QSAR is to develop a model that can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. researchgate.netslideshare.net The descriptors used in QSAR can encode various aspects of molecular structure, including physicochemical properties (e.g., hydrophobicity, electronic effects), and 3D properties (e.g., molecular shape). A robust QSAR model should not only have good statistical quality for the training set of compounds but also have good predictive power for an external test set. researchgate.net

While specific QSAR studies focused exclusively on this compound were not identified in the search results, the methodology is widely applied in the design of antipsychotic and other CNS-active drugs. mdpi.comnih.gov For a series of this compound analogs, a QSAR model could be developed to predict their affinity for the D2 or other receptors, helping to prioritize which new compounds to synthesize and test. scispace.com

Analytical Methodologies for Sulmepride Research and Characterization

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone for the separation and quantification of sulmepride. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are among the most powerful and frequently utilized chromatographic techniques in the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. jfda-online.comscilit.comnih.gov Method development is a critical process that aims to optimize the separation of this compound from other components in a sample, ensuring accuracy and precision.

Several HPLC methods have been developed for the determination of sulpiride (B1682569), a closely related compound, often in combination with other drugs or in biological fluids. For instance, a stability-indicating HPLC method was developed for the simultaneous determination of sulpiride and mebeverine (B1676125) hydrochloride. This method utilized a reversed-phase cyano column with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) adjusted to pH 7, with detection at 221 nm. nih.gov The method demonstrated good linearity over a concentration range of 5-40 µg/ml for sulpiride with a mean percentage recovery of 99.75%. nih.gov

Another study applied an HPLC method with fluorescence detection for analyzing sulpiride concentrations in plasma. jfda-online.com This method showed high precision and accuracy, with a low limit of quantitation of 20 ng/mL and a linear range from 20 ng/mL to 1500 ng/mL. jfda-online.com The precision for inter-day and intra-day runs ranged from 0.36% to 8.01% and 0.29% to 5.25%, respectively. jfda-online.com

Furthermore, HPLC methods have been validated for the simultaneous determination of levosulpiride (B1682626) and omeprazole (B731) in human plasma using a C18 column and a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 7.2) (60:40 v/v). nih.gov The calibration curve for levosulpiride was linear in the range of 5-150 ng/mL. nih.gov

The development of HPLC methods often involves the careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector to achieve optimal separation and sensitivity. The United States Pharmacopeia (USP) monographs often provide legacy HPLC methods which can be modernized by scaling down column dimensions and particle size to decrease run times and solvent consumption. lcms.cz

Table 1: Examples of HPLC Methods for Sulpiride Analysis

| Parameter | Method 1 nih.gov | Method 2 jfda-online.com | Method 3 nih.gov |

| Analyte(s) | Sulpiride, Mebeverine HCl | Sulpiride | Levosulpiride, Omeprazole |

| Matrix | Pure form, Pharmaceutical formulation | Plasma | Human Plasma |

| Column | Reversed-phase cyano (5 µm, 250 mm x 4.6 id) | Normal phase | Agilent C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile: water (70:30 v/v), pH 7 | Aqueous solvent | Acetonitrile: phosphate buffer (pH 7.2) (60:40 v/v) |

| Detection | UV at 221 nm | Fluorescence | UV at 280 nm |

| Linear Range | 5-40 µg/ml | 20-1500 ng/mL | 5-150 ng/mL |

| Recovery | 99.75% | - | - |

| LLOQ | - | 20 ng/mL | 5 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and selective analytical tool for the quantification of this compound and its analogs in biological matrices. nih.govnih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

In a typical LC-MS/MS application for the analysis of amisulpride (B195569), a related compound, in human plasma, chromatographic separation is achieved on a C18 column with an isocratic mobile phase. nih.gov The detection is performed using mass spectrometry with multiple reaction monitoring (MRM) mode, which provides high specificity. nih.gov For amisulpride, the transition m/z 370.1→242.1 is often monitored. nih.gov Sample preparation frequently involves liquid-liquid extraction to isolate the analyte from the complex plasma matrix. nih.govresearchgate.net

Several LC-MS/MS methods have been developed and validated for the determination of antipsychotic drugs, including sulpiride, in human plasma. nih.gov These methods are valued for their ability to simultaneously quantify multiple analytes, which is beneficial for therapeutic drug monitoring and in clinical toxicology. nih.govlcms.cz The use of a turbo-ion spray interface in tandem mass spectrometry enhances the sensitivity and accuracy of quantification. nih.gov

A sensitive LC-MS method for determining sulpiride in rabbit plasma utilized an Agilent Extend-C18 column with a mobile phase of 0.2% formic acid in water and acetonitrile (60:40, v/v). researchgate.net Detection involved positive ion mode electrospray ionization (ESI) and selective ion monitoring (SIM) of the target fragment ion m/z 342.0 for sulpiride. researchgate.net This method demonstrated linearity over a range of 10-2000 ng/mL with a lower limit of quantitation (LLOQ) of 10 ng/mL. researchgate.net

The power of LC-MS/MS lies in its high selectivity, sensitivity, and reproducibility, making it an indispensable tool in clinical pharmacokinetics. nih.gov The short analysis time per sample allows for high-throughput analysis, which is crucial in clinical studies. nih.gov

Table 2: LC-MS/MS Method Parameters for Sulpiride and Related Compounds

| Parameter | Amisulpride Method nih.gov | Sulpiride Method researchgate.net | Multi-Antipsychotic Method nih.gov |

| Analyte(s) | Amisulpride | Sulpiride | Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride |

| Matrix | Human Plasma | Rabbit Plasma | Human Plasma |

| Column | Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm | Agilent Extend-C18, 2.1 mm × 50 mm, 3.5 μm | Restek PFP Propyl C18, 50 mm × 2.1 mm i.d., 5 µm |

| Mobile Phase | 0.2% formic acid:methanol (B129727) (35:65 v/v) | 0.2% formic acid in water:acetonitrile (60:40, v/v) | Gradient with ammonium (B1175870) formate (B1220265) 2 mM, pH 2.7, and acetonitrile |

| Ionization | - | ESI Positive Ion Mode | Turbo-ion spray ESI Positive Ion Mode |

| Detection Mode | MRM (m/z 370.1→242.1) | SIM (m/z 342.0) | MRM |

| Linear Range | 2.0–2500.0 ng/mL | 10-2000 ng/mL | Subtherapeutic to toxic ranges |

| LLOQ | 2.0 ng/mL | 10 ng/mL | Below therapeutic ranges |

| Sample Prep | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid Phase Extraction (SPE) |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are employed to characterize the molecule.

In the ¹H NMR spectrum of sulpiride, characteristic signals corresponding to the different protons in the molecule can be observed. For instance, a ¹H NMR spectrum of sulpiride in DMSO-d6 shows distinct peaks for the aromatic protons, the protons of the ethyl group, the pyrrolidine (B122466) ring, and the amide and sulfonamide groups. researchgate.net The chemical shifts of these protons are influenced by their local electronic environment. For example, the proton of the secondary amine (-NH) in sulpiride appears at approximately 8.35 ppm. researchgate.net The aromatic protons typically resonate in the region of 6.51 to 7.73 ppm. researchgate.netrsc.org The methoxy (B1213986) group (-OCH₃) protons show a signal around 4.12 ppm. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The spectrum of sulpiride reveals signals for each unique carbon atom. The carbonyl carbon of the amide group is typically found around 169.4 ppm. rsc.org The carbon atom of the methoxy group appears at approximately 56 ppm. rsc.org Aromatic carbons resonate in the range of 111.83 to 160.11 ppm. rsc.org

NMR spectroscopy is also used to study the interaction of sulpiride with other molecules, such as in the formation of complexes or co-amorphous systems. researchgate.netnih.gov Changes in the chemical shifts of specific protons or carbons can indicate the sites of interaction. researchgate.net

Table 3: Characteristic NMR Chemical Shifts (ppm) for Sulpiride

| Group | ¹H NMR (DMSO-d6) researchgate.net | ¹³C NMR rsc.org |

| Amide (-CONH-) | ~8.35 | ~169.4 |

| Sulfonamide (-SO₂NH-) | 8.78 - 10.15 | - |

| Aromatic Protons | 6.51 - 7.73 | 111.83 - 160.11 |

| Methoxy (-OCH₃) | ~4.12 | ~56.0 |

| Ethyl (-CH₂CH₃) | - | - |

| Pyrrolidine Ring | - | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound, providing insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of sulpiride, a closely related compound, shows characteristic absorption bands. For instance, the N-H stretching vibrations of the amide and sulfonamide groups are typically observed in the region of 3400-3200 cm⁻¹. nih.gov The C=O stretching vibration of the amide group appears as a strong band around 1674-1707 cm⁻¹. researchgate.net The S=O stretching vibrations of the sulfonamide group are found around 1153 cm⁻¹. researchgate.net The C-N stretching is observed around 1345 cm⁻¹. researchgate.net IR spectroscopy can also be used to study the coordination of sulpiride to metal ions, where shifts in the vibrational frequencies of the functional groups indicate their involvement in bonding. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The UV spectrum of sulpiride typically shows absorption maxima in the ultraviolet region, which are characteristic of the benzamide (B126) chromophore. In a study developing an HPLC method, the detection wavelength for sulpiride was set at 221 nm. nih.gov Another study utilized a detection wavelength of 280 nm for levosulpiride. nih.gov The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. UV-Vis spectroscopy is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Table 4: Characteristic Spectroscopic Data for Sulpiride and Related Compounds

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

| Infrared (IR) | N-H Stretching | 3400-3200 | nih.gov |

| C=O Stretching | 1674-1707 | researchgate.net | |

| S=O Stretching | ~1153 | researchgate.net | |

| C-N Stretching | ~1345 | researchgate.net | |

| Ultraviolet-Visible (UV-Vis) | λmax | 221 | nih.gov |

| λmax | 280 | nih.gov |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structure of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS can confirm the identity of the compound and help elucidate its fragmentation pathways.

In the analysis of sulpiride, a compound closely related to this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. nist.gov The mass spectrum of sulpiride shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions that are formed by the cleavage of specific bonds within the molecule. nist.gov

When coupled with liquid chromatography (LC-MS), mass spectrometry becomes an even more potent tool for the analysis of this compound in complex mixtures. In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. nih.gov

For example, in the LC-MS/MS analysis of amisulpride, a related compound, the transition from the precursor ion at m/z 370.1 to the product ion at m/z 242.1 is monitored. nih.gov Similarly, for sulpiride, the transition from the protonated molecule to a characteristic fragment ion is used for quantification. researchgate.net A sensitive LC-MS method for sulpiride in rabbit plasma involved monitoring the target fragment ion at m/z 342.0. researchgate.net

High-resolution mass spectrometry (HRMS) can provide even more detailed structural information by determining the exact mass of the molecule and its fragments with high accuracy, which can help in confirming the elemental composition.

Table 5: Mass Spectrometry Data for Sulpiride and Related Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique | Reference |

| Sulpiride | Electron Ionization | - | - | MS | nist.gov |

| Amisulpride | ESI Positive | 370.1 | 242.1 | LC-MS/MS | nih.gov |

| Sulpiride | ESI Positive | - | 342.0 | LC-MS | researchgate.net |

Development and Validation of Analytical Procedures

The development and validation of analytical methods are critical for the quality control, characterization, and quantitative determination of this compound in various matrices, including pharmaceutical formulations and biological samples. omicsonline.orgresearchgate.net These processes ensure that the chosen analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results. omicsonline.orgfederchimica.it Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), which outline the specific performance characteristics that need to be evaluated. omicsonline.orgich.org

A variety of analytical techniques have been developed and validated for the analysis of this compound and its related compounds. The most prominent among these are high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and UV-Vis spectrophotometry. omicsonline.orgnih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of this compound. nih.gov Several studies have focused on developing and validating stability-indicating HPLC methods, which are capable of distinguishing the intact drug from its degradation products. nih.gov

One such study developed a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of sulpiride and mebeverine hydrochloride. nih.gov The separation was achieved on a cyano column using a mobile phase of acetonitrile and water, with UV detection at 221 nm. nih.gov The method was validated for linearity, accuracy, and precision. nih.gov

Another validated HPLC method utilized a normal phase column with fluorescence detection to analyze this compound concentrations in plasma. jfda-online.com This method demonstrated good linearity and was validated for both intra-day and inter-day precision and accuracy. jfda-online.com A separate, highly sensitive RP-HPLC method also employed fluorescence detection for the simultaneous determination of sulpiride and mebeverine in human plasma, achieving a separation in under six minutes. scilit.comresearchgate.net This method was linear over a concentration range of 10-100 ng/mL for sulpiride. scilit.com

More recently, a reversed-phase HPLC-UV method was developed for the simultaneous analysis of levosulpiride (the levo-enantiomer of sulpiride) and omeprazole in human plasma. nih.gov The method utilized an Agilent C18 column and a mobile phase of acetonitrile and phosphate buffer (pH 7.2) with detection at 280 nm. nih.gov The validation confirmed the method's linearity, with a lower limit of quantification (LLOQ) of 5 ng/mL for levosulpiride. nih.gov

Table 1: Summary of Developed HPLC Methods for this compound and Related Compounds

| Parameter | Method 1 nih.gov | Method 2 jfda-online.com | Method 3 scilit.comresearchgate.net | Method 4 nih.gov |

| Technique | RP-HPLC | Normal Phase HPLC | RP-HPLC | RP-HPLC-UV |

| Column | Cyano (5 µm, 250 mm x 4.6 id) | LiChrospher Si 60 (5 µm, 250 x 4 mm) | Waters®-C18 (5 µm, 250 mm, 4.6 mm i.d.) | Agilent C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile: Water (70:30 v/v), pH 7 | Not specified in detail | Acetonitrile: 0.01 M Dihydrogenphosphate buffer (45:55), pH 4.0 | Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.2 |

| Flow Rate | Not specified | 0.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 221 nm | Fluorescence | Fluorescence (Ex: 300 nm, Em: 365 nm) | UV at 280 nm |

| Internal Standard | Metopimazine | Not specified | Not specified | Pantoprazole |

Table 2: Validation Findings for HPLC Methods

| Parameter | Method 1 (Sulpiride) nih.gov | Method 2 (Sulpiride) jfda-online.com | Method 3 (Sulpiride) scilit.com | Method 4 (Levosulpiride) nih.gov |

| Linearity Range | 5-40 µg/mL | 20-1500 ng/mL | 10-100 ng/mL | 5-150 ng/mL |

| Mean Recovery % | 99.75% | Not specified | 99.96% (bulk), 100.03% (tablets) | Not specified |

| Precision (RSD %) | 0.910 (S.D.) | Intra-day: 0.29-5.25%, Inter-day: 0.36-8.01% | 0.625 (S.D. for bulk) | Not specified |

| LOD | Not specified | Not specified | 0.85 ng/mL | 2 ng/mL |

| LOQ | Not specified | 20 ng/mL | Not specified | 5 ng/mL |

High-Performance Thin-Layer Chromatography (HPTLC)

In addition to HPLC, an HPTLC method has also been validated for the simultaneous quantification of sulpiride and mebeverine hydrochloride. nih.gov This technique offers a simpler and faster alternative for routine analysis. The separation was performed on silica (B1680970) gel HPTLC plates with a mobile phase consisting of absolute ethanol, methylene (B1212753) chloride, and triethyl amine. nih.gov The bands were scanned at 221 nm. nih.gov

Table 3: HPTLC Method and Validation for Sulpiride

| Parameter | Research Finding nih.gov |

| Stationary Phase | Silica gel HPTLC F(254) plates |

| Mobile Phase | Absolute ethanol:Methylene chloride:Triethyl amine (7:3:0.2 by volume) |

| Detection | Scanning at 221 nm |

| Linearity Range | 0.4-1.4 µ g/band |

| Mean Recovery % | 101.01% |

| Precision (RSD %) | 1.991 (S.D.) |

Spectrophotometric Methods

Spectrophotometry provides a simple, cost-effective, and rapid approach for the determination of this compound in pharmaceutical formulations. omicsonline.org One method is based on the formation of a yellow ion-pair complex between sulpiride and reagents like bromocresol green (BCG), congo red (CR), or methyl orange (MO). omicsonline.org The formed complexes are extracted with chloroform (B151607) and measured at specific wavelengths. omicsonline.org The method was validated and found to obey Beer's law within specific concentration ranges. omicsonline.org

For levosulpiride, several spectrophotometric methods have also been developed. researchgate.net These include estimation in 0.1N NaOH at 291 nm, in methanol at 288.7 nm, and using a first-order derivative spectrum in methanol at 282.4 nm. researchgate.net All three methods demonstrated linearity over a concentration range of 25-125 µg/ml. researchgate.net

Table 4: Spectrophotometric Methods for Sulpiride and Levosulpiride

| Parameter | Sulpiride with BCG omicsonline.org | Sulpiride with CR omicsonline.org | Sulpiride with MO omicsonline.org | Levosulpiride Method A researchgate.net | Levosulpiride Method B researchgate.net |

| Reagent/Solvent | Bromocresol Green | Congo Red | Methyl Orange | 0.1N NaOH | Methanol |

| Extraction Solvent | Chloroform | Chloroform | Chloroform | N/A | N/A |

| λmax | 420 nm | 515 nm | 480 nm | 291 nm | 288.7 nm |

| Linearity Range | 2-14 µg/mL | 2-16 µg/mL | 2-14 µg/mL | 25-125 µg/mL | 25-125 µg/mL |

| Molar Absorptivity (ε) | 4.10×10⁴ L mol⁻¹ cm⁻¹ | 2.10×10⁴ L mol⁻¹ cm⁻¹ | 3.50×10⁴ L mol⁻¹ cm⁻¹ | 2.14×10³ L mol⁻¹ cm⁻¹ | 2.39×10³ L mol⁻¹ cm⁻¹ |

| LOD | 0.044 µg/mL | 0.095 µg/mL | 0.064 µg/mL | Not specified | Not specified |

| LOQ | Not specified | Not specified | Not specified | Not specified | Not specified |

In Vitro and Preclinical Pharmacokinetic Characterization of Sulmepride

In Vitro Metabolic Stability Assessments

General methodologies exist for assessing the metabolic stability of compounds. if-pan.krakow.plsrce.hr These studies are crucial in early drug discovery to predict a compound's in vivo behavior.

Hepatic Microsomal Stability Studies

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro model to assess Phase I metabolism. evotec.com In these assays, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS. srce.hr From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which indicate how quickly the compound is likely to be metabolized in the liver. if-pan.krakow.pl

Stability in Other Biological Matrices (e.g., Plasma, Whole Blood)

The stability of a compound is also evaluated in other biological fluids to identify potential degradation before it reaches the target site. For instance, stability in plasma is important because instability can lead to a reduced in vivo concentration and complicate the interpretation of other in vitro data. nih.gov These studies involve incubating the compound in plasma or whole blood at 37°C and measuring its concentration at various time points.

Plasma Protein Binding Investigations

Plasma protein binding (PPB) determines the fraction of a drug that is bound to plasma proteins (like albumin and alpha-1-acid glycoprotein) and the fraction that is unbound. sygnaturediscovery.com It is a critical parameter because only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.orgbioivt.com The most common method for determining PPB is equilibrium dialysis, where the drug in a plasma-containing chamber is allowed to equilibrate across a semi-permeable membrane into a buffer-containing chamber. bioivt.com The concentrations in both chambers are then measured to calculate the percentage of the drug that was bound to the plasma proteins.

In Vitro Permeability Studies

In vitro permeability assays are used to predict the absorption of orally administered drugs. The Caco-2 cell monolayer is a widely used model as these human colon adenocarcinoma cells differentiate to form a monolayer that mimics the intestinal epithelium. uq.edu.auevotec.com In this assay, the rate at which a compound travels from the apical (intestinal lumen) side to the basolateral (blood) side of the cell monolayer is measured. medtechbcn.com This provides an apparent permeability coefficient (Papp), which helps classify compounds as having low, medium, or high absorption potential. medtechbcn.com

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. wuxiapptec.com These studies help bridge the gap between in vitro data and human clinical trials. bu.edu

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodents

Rodents, such as rats and mice, are commonly used in early preclinical ADME studies. wuxiapptec.comfda.gov After administering the compound through various routes (e.g., oral, intravenous), biological samples like blood, urine, and feces are collected over time. wuxiapptec.com Analysis of these samples provides key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life, which are vital for predicting the drug's behavior in humans. mdpi.com

Influence of Formulation on Preclinical Pharmacokinetics

The formulation of a drug plays a pivotal role in its preclinical pharmacokinetic profile, influencing key parameters such as absorption, distribution, metabolism, and excretion (ADME). For compounds with challenging physicochemical properties, such as poor aqueous solubility, the formulation strategy can be the determining factor in achieving adequate systemic exposure in animal models to demonstrate efficacy and safety. dovepress.comcas.orgsrce.hr Various formulation approaches, including co-solvents, suspensions, nanosuspensions, and lipid-based delivery systems, are employed to enhance the bioavailability of such drug candidates. dovepress.comucd.iedrug-dev.com

The selection of an appropriate formulation is a critical step in early drug development. dovepress.com For instance, simple and safe solutions or suspensions are often preferred for initial toxicological studies. dovepress.com However, for compounds with low solubility and permeability, more advanced formulations are necessary to increase in vivo exposure. dovepress.com Strategies to enhance solubilization are similar to those used in pharmacokinetic studies and involve the selection of suitable solvents, reduction of particle size, or the development of novel dosage forms. dovepress.com